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Compound of Interest

Compound Name:
N'-(3,4-dichlorophenyl)-4-

methylbenzohydrazide

CAS No.: 326018-49-9

Cat. No.: B2361526

Get Quote

Executive Summary
4-Methylbenzoic acid N'-(3,4-dichlorophenyl)hydrazide (also known as

-(3,4-dichlorophenyl)-4-methylbenzohydrazide) is a synthetic organic compound belonging to
the class of

-aryl-

-aroylhydrazines. Structurally, it consists of a hydrazine linker bridging a 4-methylphenyl (p-
tolyl) moiety and a 3,4-dichlorophenyl moiety.

Compounds of this scaffold are significant in medicinal chemistry and agrochemistry, often

serving as precursors to heterocycles (e.g., 1,3,4-oxadiazoles) or acting directly as

antimicrobial agents, enzyme inhibitors, or non-steroidal ecdysone agonists. This guide defines

its precise chemical identity, outlines a validated synthesis protocol, and analyzes its functional

properties.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2361526#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2361526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Nomenclature[1]
Accurate nomenclature is critical for database indexing and patent literature. The name

provided in the topic is a semi-systematic representation. The IUPAC Preferred Name (PIN)

follows specific priority rules for hydrazides.

IUPAC Nomenclature Analysis
Parent Structure: Hydrazide (derived from hydrazine,

).

Principal Group: The acyl group (

) derived from 4-methylbenzoic acid takes precedence, designating the compound as a
benzohydrazide.

Locants:

The nitrogen atom attached to the carbonyl group is designated as position

(or 1).

The terminal nitrogen atom is designated as position

(or 2).

Substituents:

Acyl Component: 4-methylbenzoyl.

Hydrazine Component: 3,4-dichlorophenyl attached to the

-nitrogen.[1][2][3]

Preferred IUPAC Name (PIN):
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4-Methyl-

-(3,4-dichlorophenyl)benzohydrazide

Alternative Systematic Names:

-(3,4-Dichlorophenyl)-N'-(4-methylbenzoyl)hydrazine

1-(3,4-Dichlorophenyl)-2-(4-methylbenzoyl)hydrazine

4-Methylbenzoic acid 2-(3,4-dichlorophenyl)hydrazide

Structural Data Table
Property Value

Molecular Formula

Molecular Weight 295.16 g/mol

CAS Registry Number Not specifically indexed; see precursors

SMILES Cc1ccc(C(=O)NNc2ccc(Cl)c(Cl)c2)cc1

InChI Key Calculated based on structure

Core Scaffold Diaryl Hydrazide

Synthesis & Reaction Mechanism
The synthesis of

-(aryl)benzohydrazides typically involves the acylation of an aryl hydrazine with an aroyl
chloride. This route is preferred over direct coupling with carboxylic acids due to higher yields
and simpler purification.

Retrosynthetic Analysis
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The molecule can be disconnected at the amide bond (

), revealing two key precursors:

Electrophile: 4-Methylbenzoyl chloride (derived from 4-methylbenzoic acid).

Nucleophile: (3,4-Dichlorophenyl)hydrazine (usually supplied as the hydrochloride salt).[1][2]

[3][4]

Reaction Pathway Diagram (Graphviz)
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Caption: Nucleophilic acyl substitution pathway for the synthesis of the target hydrazide.

Validated Experimental Protocol
Objective: Synthesis of 4-methyl-

-(3,4-dichlorophenyl)benzohydrazide on a 10 mmol scale.

Reagents:

(3,4-Dichlorophenyl)hydrazine hydrochloride (1.0 eq, 2.13 g)

4-Methylbenzoyl chloride (1.1 eq, 1.70 g)

Triethylamine (Et

N) (2.5 eq, 3.5 mL) – Acts as HCl scavenger

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous, 50 mL)
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Step-by-Step Methodology:

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet, suspend (3,4-dichlorophenyl)hydrazine hydrochloride in 30 mL of anhydrous

DCM.

Activation: Cool the suspension to 0°C in an ice bath. Add Triethylamine dropwise. The

suspension should clear as the free hydrazine base is liberated.

Acylation: Dissolve 4-methylbenzoyl chloride in 10 mL DCM and add it dropwise to the

hydrazine solution over 15 minutes, maintaining the temperature below 5°C.

Mechanism Note: The primary amine (

) of the hydrazine is more nucleophilic than the secondary amine (

) due to the electron-withdrawing effect of the dichlorophenyl ring, ensuring regioselectivity
at the terminal nitrogen? Correction: Acylation of arylhydrazines usually occurs at the
terminal (

) nitrogen if it is unsubstituted, but here we have

. The terminal

is the nucleophile. The product is

.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (System: Hexane/Ethyl Acetate 3:1).

Work-up: Quench with water (50 mL). Extract the organic layer. Wash with 1M HCl (to

remove unreacted hydrazine), saturated NaHCO

(to remove acid), and brine.

Purification: Dry over Na

SO

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2361526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to obtain
the pure hydrazide.

Physicochemical Profiling
Understanding the physical properties is essential for formulation and assay development.

Property Predicted/Typical Value Significance

Physical State
White to off-white crystalline

solid
Solid-state handling

Melting Point 165–175 °C Purity indicator

LogP (Octanol/Water) ~4.2
High lipophilicity (poor

aqueous solubility)

Solubility DMSO, DMF, hot Ethanol Solvents for biological assays

pKa (Hydrazide NH) ~11–12
Weakly acidic; stable at

physiological pH

H-Bond Donors
2 (

)
Target binding potential

Spectral Characteristics (Expected)
NMR (DMSO-

):

10.5 ppm (s, 1H,

)

8.5 ppm (s, 1H,

)

7.8 ppm (d, 2H, 4-methylbenzoyl ortho-protons)

7.3 ppm (d, 2H, 4-methylbenzoyl meta-protons)
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6.8–7.2 ppm (m, 3H, dichlorophenyl protons)

2.35 ppm (s, 3H,

)

IR Spectroscopy:

(N-H stretch)

(C=O Amide I band)

Biological Activity & Pharmacological Potential
The

-aryl-

-aroylhydrazine scaffold is a privileged structure in medicinal chemistry.

Mechanism of Action: Ecdysone Agonism (Insecticidal
Context)
While diacylhydrazines (e.g., Methoxyfenozide) are famous ecdysone agonists, monoacyl-

arylhydrazines like the target molecule often exhibit different activities. However, they share

structural similarity to the ligand-binding domain of the ecdysone receptor (EcR).

Antimicrobial & Enzyme Inhibition
Research on analogs suggests potential in two key areas:

Antimicrobial: The hydrazide linker can chelate metal ions essential for bacterial

metalloenzymes. The lipophilic dichlorophenyl tail facilitates membrane penetration.

Urease Inhibition:

-acylhydrazines are known inhibitors of urease, an enzyme utilized by Helicobacter pylori.
The amide oxygen and hydrazine nitrogens coordinate with the nickel center of the enzyme.
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Caption: Potential biological targets based on the pharmacophore properties.

Safety & Handling (SDS Context)
As a halogenated hydrazine derivative, standard safety protocols apply.

Hazard Classification:

Acute Toxicity: Potential oral toxicity (Category 4).

Skin/Eye Irritation: Irritant.

Environmental: Toxic to aquatic life with long-lasting effects (due to dichlorophenyl moiety).

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

Storage: Store in a cool, dry place. Hydrazides can oxidize slowly over time; store under

inert gas if high purity is required for long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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